![molecular formula C23H26O3 B2858221 4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate CAS No. 331459-88-2](/img/structure/B2858221.png)

4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

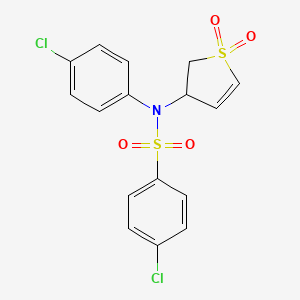

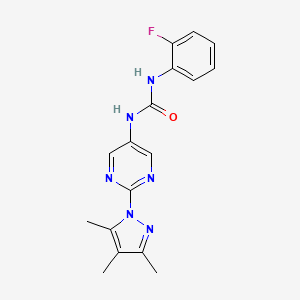

“4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate” is a chemical compound with the molecular formula C23H26O3 . It has an average mass of 350.451 Da and a monoisotopic mass of 350.188202 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 23 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . More detailed structural information, such as bond lengths and angles, would require further computational or experimental analysis.Aplicaciones Científicas De Investigación

Oxygenates in Gasoline

The use of oxygenates such as C1 to C4 alcohols and MTBE improves the octane number of gasoline and helps in reducing emissions. These oxygenates are substitutes for tetraethyl lead, a poisonous compound previously used in gasoline. Research shows that methods like FTIR can determine the presence of these oxygenates in gasoline samples (Iob, Buenafe, & Abbas, 1998).

Synthesis of 1,2-Dicyanobenzenes and Phthalocyanines

In the field of organic synthesis, 4,5-dichloro-1,2-dicyanobenzene can be prepared from related benzenedicarboxylic acids. This compound, when reacted with phenols, thiophenol, and 1-propanethiol, leads to a series of 4,5-bis(aryloxy)-1,2-dicyanobenzenes, which are then converted to octasubstituted phthalocyanines. These compounds have various applications, including in materials science and medicinal chemistry (Wöhrle, Eskes, Shigehara, & Yamada, 1993).

Reduction Patterns of Oximes

The study of oximes, compounds with varied reduction patterns, is essential in understanding chemical reactions. These behaviors can be influenced by electron-withdrawing substituents like the cyano group, covalent hydration, and acid-base reactions. Such research provides insight into complex organic reactions and their mechanisms (Çelik, Ludvík, & Zuman, 2007).

Oxidation of Alcohols into Carbonyl Compounds

The oxidation of secondary alcohols to ketones is a critical reaction in organic chemistry. Studies have shown that certain compounds like methyl(trifluoromethyl)dioxirane can convert alcohols like 2-propanol and 1-phenylethanol into their corresponding ketones under mild conditions. This type of research is pivotal in the development of efficient and selective oxidation processes (Mello et al., 1991).

Catalytic Oxidation of Alcohols

Catalytic oxidation of alcohols using molecular oxygen is another significant area of research. Compounds like N-hydroxyphthalimide, when combined with a Co species, can efficiently oxidize alcohols to carbonyl compounds. This type of research advances the understanding of green chemistry and the development of environmentally friendly oxidation processes (Iwahama et al., 2000).

Lipophilicity in Drug Development

In drug development, understanding the lipophilicity of compounds like antibacterial fluoroquinolones is crucial. Studies on the octanol/water partition coefficients of these compounds help in predicting their behavior in biological systems and are essential for designing effective and safe pharmaceuticals (Takács-Novák, Józan, Hermecz, & Szász, 1992).

Liquid Crystalline Polyacetylenes

Research in materials science includes the synthesis of liquid crystalline polyacetylenes containing phenyl benzoate mesogens with various tails. These compounds show unique molecular alignments and are important for the development of advanced materials with specific properties like liquid crystallinity (Kong & Tang, 1998).

Propiedades

IUPAC Name |

[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] octanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O3/c1-2-3-4-5-9-12-23(25)26-21-16-13-19(14-17-21)15-18-22(24)20-10-7-6-8-11-20/h6-8,10-11,13-18H,2-5,9,12H2,1H3/b18-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYOERFSWKBFJH-OBGWFSINSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester](/img/structure/B2858139.png)

![N-[(1-Aminocycloheptyl)methyl]-1-cyclohexylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2858140.png)

![4-[(2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2858142.png)

![1-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2858145.png)

![(Z)-2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858146.png)

![2-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]aniline](/img/structure/B2858152.png)

![N-benzyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2858158.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2858159.png)

![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-4-phenyl-1H-pyrazol-5-ylamine](/img/structure/B2858161.png)